molecular formula C4H5NaO4 B7948762 sodium;4-hydroxy-4-oxobutanoate

sodium;4-hydroxy-4-oxobutanoate

Cat. No.: B7948762
M. Wt: 140.07 g/mol
InChI Key: KZQSXALQTHVPDQ-UHFFFAOYSA-M
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Description

The compound identified as “sodium;4-hydroxy-4-oxobutanoate” is citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, citric acid is utilized in various industrial applications, including cleaning agents, cosmetics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of carbohydrates such as glucose or sucrose by the mold Aspergillus niger. The fermentation process involves the following steps:

    Inoculation: The mold Aspergillus niger is inoculated into a nutrient medium containing a carbohydrate source.

    Fermentation: The mold ferments the carbohydrate, producing citric acid as a byproduct.

    Recovery: The citric acid is recovered from the fermentation broth through filtration and precipitation.

Industrial Production Methods

Industrial production of citric acid primarily relies on the fermentation process described above. The process is optimized to maximize yield and efficiency. Key factors include maintaining optimal pH, temperature, and nutrient levels in the fermentation medium. The citric acid is then purified through crystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Citric acid undergoes various chemical reactions, including:

    Oxidation: Citric acid can be oxidized to form carbon dioxide and water.

    Reduction: Citric acid can be reduced to form isocitric acid.

    Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Esterification reactions typically involve alcohols and an acid catalyst.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Isocitric acid.

    Substitution: Various esters of citric acid.

Scientific Research Applications

Citric acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

    Biology: Utilized in buffer solutions to maintain pH stability in biological experiments.

    Medicine: Employed as an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.

    Industry: Used in cleaning agents, cosmetics, and food preservation.

Mechanism of Action

Citric acid exerts its effects through several mechanisms:

    Chelation: Citric acid can chelate metal ions, preventing them from participating in unwanted chemical reactions.

    pH Regulation: Citric acid can act as a buffer, maintaining the pH of solutions within a desired range.

    Antimicrobial Activity: Citric acid can inhibit the growth of certain microorganisms by disrupting their cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tartaric Acid: Another organic acid used in food and beverage applications.

    Malic Acid: Found in apples and used as a flavoring agent.

    Lactic Acid: Produced by fermentation and used in food preservation and cosmetics.

Uniqueness of Citric Acid

Citric acid is unique due to its widespread availability, low toxicity, and versatility in various applications. Its ability to chelate metal ions and act as a pH regulator makes it particularly valuable in both scientific research and industrial applications.

Properties

IUPAC Name

sodium;4-hydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSXALQTHVPDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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